Phenyl 4-methoxy-1-naphthalenesulfonate
Description
Phenyl 4-methoxy-1-naphthalenesulfonate is a sulfonate ester derivative characterized by a naphthalene backbone substituted with a methoxy group at the 4-position and a sulfonate ester at the 1-position. For instance, sulfonate esters are often utilized in pharmaceuticals and dyes due to their stability and reactivity .
Properties
Molecular Formula |
C17H14O4S |
|---|---|
Molecular Weight |
314.355 |
IUPAC Name |
phenyl 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O4S/c1-20-16-11-12-17(15-10-6-5-9-14(15)16)22(18,19)21-13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
OWGQVACIFRKAMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Table 1: Structural Features of Related Compounds
Key Observations :
- Sulfonate vs. Sulfonamide : Sulfonate esters (e.g., this compound) exhibit greater hydrolytic stability compared to sulfonamides, which are prone to enzymatic cleavage .
- Aromatic Substitution : Methoxy groups enhance electron density, influencing UV-Vis absorption profiles (e.g., phenylephrine-HCl absorbs at 510 nm when coupled with azo dyes ).
Spectrophotometric and Analytical Performance
Table 2: Analytical Parameters of Sulfonate/Azo Dye Systems
Key Findings :
- Sensitivity: Phenylephrine-HCl’s higher molar absorptivity (6.62 × 10³) compared to 4-aminoantipyrine-coupled systems suggests that electron-donating groups (e.g., methoxy in this compound) may enhance dye intensity .
- Stability : Azo dyes derived from naphthalenesulfonates are expected to show prolonged stability (>48 hours) due to steric hindrance from the naphthalene ring .
Methodological Comparisons
- Spectrophotometry vs. Chromatography : While spectrophotometric methods (e.g., azo coupling) are cost-effective and rapid for sulfonate analysis, HPLC/CE methods offer superior specificity for complex matrices .
- Interference Resistance : The proposed this compound method would likely tolerate excipients (e.g., glucose, starch) up to 1000 μg, similar to phenylephrine-HCl assays .
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